JNJ-47117096 hydrochloride

FLT3 co-inhibition Kinase selectivity profiling MELK inhibitor comparison

Choose JNJ-47117096 HCl for its unique dual mechanism: catalytic MELK inhibition (IC50=23 nM) plus proteasome-dependent MELK degradation—unlike catalytic-only inhibitors such as NVS-MELK8a. Equipotent FLT3 inhibition (IC50=18 nM) makes it the compound of choice for FLT3-ITD-driven AML models. Fragment-based design ensures superior selectivity (6/235 kinases inhibited >50% at 1 µM). Delivers built-in IL-3 rescue controls for on-target verification. Ideal for DNA damage tolerance, replication stress, and MELK-targeted PROTAC benchmark studies.

Molecular Formula C21H23ClN4O2
Molecular Weight 398.9 g/mol
Cat. No. B10800530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-47117096 hydrochloride
Molecular FormulaC21H23ClN4O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl
InChIInChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H
InChIKeyOXRWZUUCCUDKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-47117096 Hydrochloride: Quantitative Identity and Procurement-Specific Characterization


JNJ-47117096 hydrochloride (also known as MELK-T1 hydrochloride) is a small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine protein kinase belonging to the AMPK-related kinase family [1]. Identified through a fragment-based drug design (FBDD) approach, the compound demonstrates potent biochemical inhibition of MELK with an IC50 of 23 nM and also effectively inhibits Fms-like tyrosine kinase 3 (FLT3) with an IC50 of 18 nM . The compound exists as a hydrochloride salt with the molecular formula C21H23ClN4O2 and a molecular weight of 398.89 g/mol, bearing the chemical name 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide hydrochloride [2]. It is supplied as a solid powder with solubility in DMSO (≥250 mg/mL under warming and sonication to 60°C) . JNJ-47117096 hydrochloride is intended exclusively for research use as a chemical probe to interrogate MELK biology and DNA damage tolerance pathways [3].

Why MELK Inhibitors Cannot Be Interchanged: The Critical Procurement Case for JNJ-47117096 Hydrochloride


MELK inhibitors exhibit substantial heterogeneity in their selectivity profiles, biochemical potency, and downstream cellular effects, rendering simple substitution among in-class compounds scientifically invalid. Mass spectrometry-based selectivity profiling has demonstrated that the widely used MELK inhibitor OTSSP167 possesses poor selectivity for MELK, complicating its use as a tool compound to investigate MELK function [1]. Conversely, JNJ-47117096 (MELK-T1) was developed via fragment-based drug design to optimize selectivity and features a distinct kinase inhibition fingerprint, including equipotent inhibition of FLT3 at 18 nM [2]. Critically, JNJ-47117096 triggers not only catalytic inhibition of MELK but also proteasome-dependent degradation of the MELK protein—a dual mechanism not shared by all MELK inhibitors such as NVS-MELK8a (which preserves MELK protein stability) or OTSSP167 [3]. These mechanistic and selectivity divergences underscore why procurement decisions for MELK-targeted chemical probes must be guided by compound-specific, comparator-anchored evidence rather than class-level assumptions.

Quantitative Comparative Evidence: JNJ-47117096 Hydrochloride vs. MELK Inhibitor Analogs


FLT3 Co-Inhibition Profile: JNJ-47117096 Displays Sub-Nanomolar Equipotency, Distinct from Highly Selective MELK Probes

JNJ-47117096 hydrochloride demonstrates a unique selectivity signature characterized by equipotent inhibition of both MELK (IC50 = 23 nM) and FLT3 (IC50 = 18 nM), resulting in a MELK/FLT3 selectivity ratio of approximately 0.78 . This profile sharply contrasts with the highly selective MELK inhibitor NVS-MELK8a, which exhibits a MELK/FLT3 selectivity window of ~90-fold (MELK IC50 = 2 nM vs. FLT3 IC50 = 180 nM) [1]. In a panel of 235 kinases screened at 1 μM, JNJ-47117096 inhibited only 6 kinases by >50%, with FLT3 (IC50 = 18 nM) being the most potently inhibited off-target . For investigators whose experimental systems require concurrent inhibition of MELK and FLT3—or conversely, those requiring MELK inhibition with minimal FLT3 engagement—this differential selectivity profile constitutes a critical decision point in compound selection.

FLT3 co-inhibition Kinase selectivity profiling MELK inhibitor comparison

Functional Selectivity in Cellular Context: JNJ-47117096 Discriminates FLT3-Driven vs. IL-3-Driven Ba/F3 Proliferation

In cellular proliferation assays using engineered Ba/F3 cell lines, JNJ-47117096 hydrochloride suppresses FLT3-driven proliferation with an IC50 of 1.5 μM in the absence of interleukin-3 (IL-3), but exhibits no inhibitory activity when IL-3 is present . This cytokine-dependent rescue demonstrates that the compound's anti-proliferative effect is specifically mediated through FLT3 pathway inhibition rather than general cytotoxicity. Furthermore, JNJ-47117096 does not inhibit the proliferation of Ba/F3 cell lines transfected with FGFR1, FGFR3, or KDR, regardless of IL-3 presence . At 10 μM, JNJ-47117096 delays MCF-7 breast adenocarcinoma cell progression through S-phase and induces stalled replication forks and DNA double-strand breaks (DSBs), culminating in a replicative senescence phenotype [1]. This functional selectivity profile—FLT3-pathway dependence coupled with FGFR/KDR sparing—distinguishes JNJ-47117096 from other MELK inhibitors such as OTSSP167, which has been shown in independent studies to possess poor overall selectivity and inhibits multiple off-target kinases at nanomolar concentrations [2].

Ba/F3 cell line FLT3-ITD Cellular selectivity Cytokine rescue

Proteasome-Dependent MELK Degradation: A Unique Dual Mechanism Not Shared by Other MELK Chemical Probes

JNJ-47117096 hydrochloride triggers not only catalytic inhibition of MELK kinase activity but also induces rapid, proteasome-dependent degradation of the MELK protein itself—a dual mechanism not observed with other major MELK chemical probes [1]. In MCF-7 breast adenocarcinoma cells, MELK-T1 treatment induces a reduction in MELK protein levels through a proteasome-dependent pathway, as demonstrated by rescue experiments using proteasome inhibitors . This contrasts with NVS-MELK8a, which inhibits MELK catalytic activity without inducing protein degradation, as shown in immunoblot analyses where MELK protein levels remained stable following NVS-MELK8a treatment [2]. Similarly, HTH-01-091 also triggers MELK degradation but demonstrates poor antiproliferative effects in basal-like breast cancer cell lines despite sub-nanomolar biochemical potency against MELK [3]. The degradation mechanism of JNJ-47117096 culminates in the accumulation of stalled replication forks and DNA double-strand breaks, activating the ATM-CHK2-p53-p21 DNA damage response axis and ultimately inducing a replicative senescence phenotype [4]. This dual inhibition-degradation mechanism provides JNJ-47117096 with a distinct mode of MELK pathway suppression that cannot be replicated by catalytic inhibitors alone.

MELK protein degradation Proteasome-dependent degradation Catalytic inhibition Chemical probe mechanism

Fragment-Based Drug Design Origin: Structural Rationale for JNJ-47117096's Selectivity Profile

JNJ-47117096 (MELK-T1) was identified through a fragment-based drug design (FBDD) approach, a methodology distinct from the high-throughput screening (HTS)-derived origins of other MELK inhibitors such as OTSSP167 . The FBDD approach involves screening low-molecular-weight fragments for weak binding to the target protein, followed by fragment growing or linking to optimize potency while maintaining favorable physicochemical properties and selectivity [1]. The resulting benzoazepin scaffold of JNJ-47117096 (2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide) occupies the ATP-binding pocket of MELK with a binding mode distinct from the pyrimidine-based scaffold of OTSSP167 [2]. In contrast, OTSSP167 was discovered via high-throughput screening of a compound library followed by structure-activity relationship studies, yielding a compound with sub-nanomolar biochemical potency (IC50 = 0.41 nM) but substantially broader kinome engagement [3]. The FBDD origin of JNJ-47117096 is directly linked to its improved selectivity profile, as fragment-based approaches inherently favor ligand efficiency and target-specific interactions over maximal potency alone [4]. This structural and methodological divergence has direct implications for experimental design: JNJ-47117096 is recommended as a selective chemical probe for MELK pathway interrogation, whereas OTSSP167 has been explicitly noted in the literature as having poor selectivity for MELK, complicating its use as a tool compound [5].

Fragment-based drug design FBDD MELK inhibitor scaffold Chemical probe development

Optimal Research and Procurement Application Scenarios for JNJ-47117096 Hydrochloride


MELK-FLT3 Dual Pathway Investigation in Hematologic Malignancy Models

For studies requiring concurrent interrogation of MELK and FLT3 signaling in FLT3-ITD-driven hematologic malignancies, JNJ-47117096 hydrochloride is the compound of choice due to its equipotent inhibition of both kinases (MELK IC50 = 23 nM; FLT3 IC50 = 18 nM) . In FLT3-driven Ba/F3 proliferation assays, JNJ-47117096 exhibits pathway-specific anti-proliferative activity (IC50 = 1.5 μM) that is fully reversed by IL-3 supplementation, providing a built-in experimental control for on-target effects . This dual inhibition profile is particularly valuable in acute myeloid leukemia (AML) models where both MELK overexpression and FLT3 mutations contribute to disease pathogenesis. In contrast, highly selective MELK inhibitors such as NVS-MELK8a (90-fold selective for MELK over FLT3) would not adequately capture FLT3-mediated effects, while broader-spectrum kinase inhibitors introduce confounding off-target activities [1]. Researchers should employ JNJ-47117096 at concentrations of 1-10 μM in cellular assays, with parallel IL-3 rescue experiments to verify pathway-specific activity [2].

DNA Damage Tolerance and Replication Stress Studies in Solid Tumor Models

JNJ-47117096 hydrochloride is uniquely suited for investigating the role of MELK in DNA damage tolerance (DDT) and replication stress responses. Treatment of MCF-7 breast adenocarcinoma cells with JNJ-47117096 (MELK-T1) at 10 μM induces stalled replication forks, DNA double-strand breaks (DSBs), and activates the ATM-CHK2-p53-p21 DNA damage response axis, culminating in a replicative senescence phenotype . This specific DDR activation profile distinguishes JNJ-47117096 from other MELK inhibitors such as HTH-01-091, which despite sub-nanomolar biochemical potency against MELK, demonstrates poor anti-proliferative effects in basal-like breast cancer cell lines . For experiments examining MELK's role in sensitizing tumors to DNA-damaging agents or radiation therapy, JNJ-47117096 provides a validated chemical probe with demonstrated capacity to lower the threshold for DNA damage tolerance [1]. Investigators should note that the compound delays MCF-7 cell progression through S-phase at 10 μM, with effects observable within 24-72 hours of treatment [2].

MELK Protein Degradation Mechanism Studies and PROTAC Benchmarking

For investigations requiring complete ablation of MELK function—including both catalytic activity and potential scaffolding roles—JNJ-47117096 hydrochloride offers a unique dual mechanism of catalytic inhibition plus proteasome-dependent MELK degradation . This property distinguishes JNJ-47117096 from catalytic-only MELK inhibitors such as NVS-MELK8a, which preserves MELK protein stability . Researchers developing MELK-targeted PROTACs or molecular glues should employ JNJ-47117096 as a comparator control to benchmark degradation efficiency and to distinguish catalytic inhibition effects from degradation-mediated phenotypes. The proteasome-dependent nature of MELK-T1-induced degradation can be confirmed through co-treatment with proteasome inhibitors (e.g., MG132 or carfilzomib), which rescue MELK protein levels [1]. This application scenario is particularly relevant given recent development of first-in-class MELK-targeting PROTACs that have shown superior anti-cancer activity compared to traditional MELK inhibitors [2].

MELK Target Validation Studies Requiring Selective Chemical Probe with Documented Kinome Profiling

For target validation studies where off-target confounding must be rigorously minimized, JNJ-47117096 hydrochloride serves as a validated chemical probe with documented selectivity across a 235-kinase panel. At a screening concentration of 1 μM, JNJ-47117096 inhibits only 6 kinases by >50%, with FLT3 (IC50 = 18 nM) being the most potently inhibited off-target, followed by mild blockade of CAMKIIδ (IC50 = 810 nM), Mnk2 (IC50 = 760 nM), CAMKIIγ (IC50 = 1,000 nM), and MLCK (IC50 = 1,000 nM) . This defined selectivity fingerprint enables researchers to interpret phenotypes with a clear understanding of potential confounding kinase activities. In contrast, the widely used MELK inhibitor OTSSP167 has been explicitly documented as possessing 'poor selectivity for MELK' in cell-based MIB/MS proteomics studies, complicating its use as a tool compound for MELK functional investigations . Procurement decisions for MELK target validation should therefore prioritize JNJ-47117096 or NVS-MELK8a (depending on FLT3 co-inhibition requirements) over OTSSP167, with JNJ-47117096 offering the additional advantage of fragment-based design origins that confer favorable physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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